N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine
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Overview
Description
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-methylhydroxylamine with a suitable ketone or aldehyde, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, such as neurological disorders and infections.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine: Lacks the N-methyl group but shares the core isoxazole structure.
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Contains a hydroxyl group instead of an amine group.
3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Has a phenyl group attached to the isoxazole ring.
Uniqueness
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H12N2O/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H2,1H3,(H,9,10) |
InChI Key |
RRHOQGUEJLQGQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NOC2=C1CCCC2 |
Origin of Product |
United States |
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